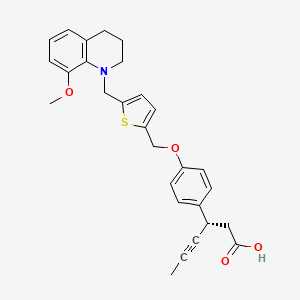

(S)-3-(4-((5-((8-甲氧基-3,4-二氢喹啉-1(2H)-基)甲基)噻吩-2-基)甲氧基)苯基)己-4-炔酸

描述

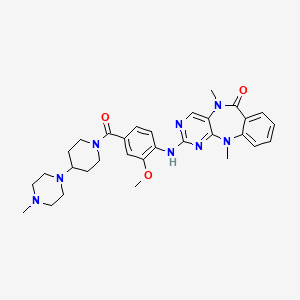

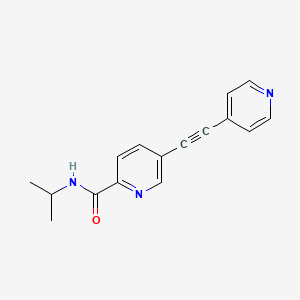

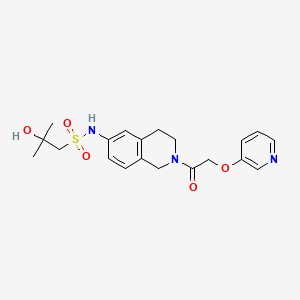

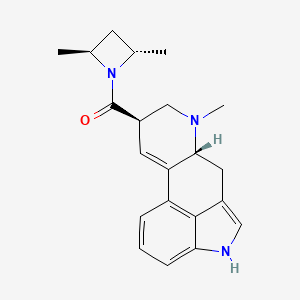

“(S)-3-(4-((5-((8-Methoxy-3,4-dihydroquinolin-1(2H)-yl)methyl)thiophen-2-yl)methoxy)phenyl)hex-4-ynoic acid” is a complex organic compound. It is also known as "Benzenepropanoic acid, 4- [ [5- [ (3,4-dihydro-8-methoxy-1 (2H)-quinolinyl)methyl]-2-thienyl]methoxy]-β-1-propyn-1-yl-, ethyl ester, (βS)-" . The compound has a molecular formula of C30H33NO4S and a molecular weight of 503.66 .

Synthesis Analysis

The synthesis of this compound involves multi-step reactions . The first step involves the use of N-ethyl-N,N-diisopropylamine in ethanol at 20 °C . The second step involves the use of diisobutylaluminium hydride in tetrahydrofuran and toluene at -70 °C . The third step involves the use of tributylphosphine and 1,1’-azodicarbonyl-dipiperidine in tetrahydrofuran and ethyl acetate at 0 - 20 °C . The final step involves the use of potassium hydroxide in ethanol and water at 20 °C .Molecular Structure Analysis

The molecular structure of this compound includes a 3,4-dihydroquinolin-1(2H)-yl group, a thiophen-2-yl group, and a phenylhex-4-ynoic acid group . The compound has a complex structure with multiple rings and functional groups .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the reaction of N-ethyl-N,N-diisopropylamine with the starting material in ethanol, followed by the reaction with diisobutylaluminium hydride in tetrahydrofuran and toluene . This is followed by the reaction with tributylphosphine and 1,1’-azodicarbonyl-dipiperidine in tetrahydrofuran and ethyl acetate . The final step involves the reaction with potassium hydroxide in ethanol and water .Physical And Chemical Properties Analysis

The compound has a predicted boiling point of 659.1±55.0 °C and a predicted density of 1.190±0.06 g/cm3 . The predicted pKa value is 5.74±0.20 .科学研究应用

Treatment of Type 2 Diabetes

LY2922470 is currently used as a G protein-coupled receptor 40 (GPR40) agonist for the treatment of type 2 diabetes . It has been proven to be a useful treatment option for type 2 diabetes due to its capacity to exhilarate insulin production .

Neuroprotection in Ischemic Stroke

LY2922470 has shown potential in alleviating ischemic-stroke-induced acute brain injury and functional alterations . It was able to efficiently diminish the extent of the infarct in mice with acute ischemic stroke, thus providing a possible therapeutic agent for the management of ischemic stroke .

Reduction of Infarct Size

The administration of LY2922470 was seen to have a positive effect on neuroprotection with a reduction in infarct size .

Improvement in Motor Skills

LY2922470 has shown to improve motor skills in mice after ischemic stroke .

Mitigation of Harm to Brain

It was demonstrated that LY2922470 could successfully mitigate the harm to the brain caused by ischemic stroke .

Potential Stroke Therapy

Previous studies have reported protective effects of other GPR40 activators on the brain; however, it remains unclear whether LY2922470 could be a new stroke therapy and improve the stroke-induced brain damage .

作用机制

Target of Action

LY2922470 primarily targets the G Protein-Coupled Receptor 40 (GPR40) . GPR40, also known as Free Fatty Acid Receptor 1, plays a crucial role in the regulation of glucose homeostasis and insulin secretion .

Mode of Action

As a potent and selective agonist of GPR40, LY2922470 binds to this receptor and activates it . This activation leads to the stimulation of insulin production, which is beneficial for the treatment of type 2 diabetes .

Biochemical Pathways

The activation of GPR40 by LY2922470 influences the insulin signaling pathway, leading to a reduction in blood glucose levels . Additionally, it has been suggested that LY2922470 may have protective effects against ischemic stroke, indicating a potential influence on cerebrovascular pathways .

Pharmacokinetics

These studies have looked at how much of the drug gets into the bloodstream and how long it takes the body to eliminate it .

Result of Action

The activation of GPR40 by LY2922470 leads to significant increases in insulin and GLP-1, reducing glucose levels . This makes it a potential treatment for type 2 diabetes mellitus . Moreover, studies have shown that LY2922470 can alleviate ischemic-stroke-induced acute brain injury and functional alterations in mice .

Action Environment

The environment can influence the action, efficacy, and stability of LY2922470. It’s worth noting that the effectiveness of LY2922470 can vary depending on the individual’s health status and other factors .

属性

IUPAC Name |

(3S)-3-[4-[[5-[(8-methoxy-3,4-dihydro-2H-quinolin-1-yl)methyl]thiophen-2-yl]methoxy]phenyl]hex-4-ynoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H29NO4S/c1-3-6-22(17-27(30)31)20-10-12-23(13-11-20)33-19-25-15-14-24(34-25)18-29-16-5-8-21-7-4-9-26(32-2)28(21)29/h4,7,9-15,22H,5,8,16-19H2,1-2H3,(H,30,31)/t22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJVDLRVFJTVWEO-QFIPXVFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC#CC(CC(=O)O)C1=CC=C(C=C1)OCC2=CC=C(S2)CN3CCCC4=C3C(=CC=C4)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC#C[C@@H](CC(=O)O)C1=CC=C(C=C1)OCC2=CC=C(S2)CN3CCCC4=C3C(=CC=C4)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H29NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901106563 | |

| Record name | (βS)-4-[[5-[(3,4-Dihydro-8-methoxy-1(2H)-quinolinyl)methyl]-2-thienyl]methoxy]-β-1-propyn-1-ylbenzenepropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901106563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

475.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-3-(4-((5-((8-Methoxy-3,4-dihydroquinolin-1(2H)-yl)methyl)thiophen-2-yl)methoxy)phenyl)hex-4-ynoic acid | |

CAS RN |

1423018-12-5 | |

| Record name | (βS)-4-[[5-[(3,4-Dihydro-8-methoxy-1(2H)-quinolinyl)methyl]-2-thienyl]methoxy]-β-1-propyn-1-ylbenzenepropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1423018-12-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (βS)-4-[[5-[(3,4-Dihydro-8-methoxy-1(2H)-quinolinyl)methyl]-2-thienyl]methoxy]-β-1-propyn-1-ylbenzenepropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901106563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: What is the primary mechanism of action of (S)-3-(4-((5-((8-Methoxy-3,4-dihydroquinolin-1(2H)-yl)methyl)thiophen-2-yl)methoxy)phenyl)hex-4-ynoic acid (LY2922470)?

A1: LY2922470 acts as a potent and selective agonist of the G protein-coupled receptor 40 (GPR40), also known as the free fatty acid receptor 1 (FFAR1). [, ] This receptor is highly expressed in pancreatic β-cells and plays a critical role in glucose-stimulated insulin secretion. [, ] Upon binding to GPR40, LY2922470 activates downstream signaling pathways, leading to amplified insulin release, specifically in the presence of elevated glucose levels. [, ]

Q2: How does the structure of LY2922470 contribute to its activity and selectivity for GPR40?

A2: While specific structure-activity relationship (SAR) data for LY2922470 is limited in the provided abstracts, research suggests that modifications to endogenous fatty acids, focusing on breaking planarity and reducing lipophilicity, led to the identification of the spiropiperidine and tetrahydroquinoline acid derivatives like LY2922470 as potent and selective GPR40 agonists. [] These structural modifications contribute to the unique pharmacological, selectivity, and pharmacokinetic properties of LY2922470. []

Q3: What preclinical evidence supports the potential of LY2922470 as a treatment for type 2 diabetes?

A3: Preclinical studies demonstrated that LY2922470 exhibits durable dose-dependent glucose-lowering effects in animal models. [] These effects are attributed to its ability to significantly increase both insulin and GLP-1 secretion. [] Notably, these beneficial effects were observed without causing hypoglycemia, a common side effect of some existing diabetes medications. []

Q4: Has LY2922470 been evaluated in a clinical setting, and what are the key findings?

A4: Yes, LY2922470 has progressed to clinical trials in individuals with type 2 diabetes. [, ] Initial clinical data supports the compound's potential as a glucose-lowering therapy. [] While detailed clinical trial results are not provided in the abstracts, the findings provide preliminary evidence of LY2922470's efficacy in humans. []

Q5: Beyond its role in glucose control, does LY2922470 exhibit other potentially beneficial effects?

A5: Research suggests that LY2922470 might offer protective effects against ischemic stroke. [] Transcriptomic analysis revealed that the gene signature induced by LY2922470 shares similarities with agents known to defend against cerebrovascular accidents. [] In mouse models, LY2922470 administration, either orally or via injection, reduced infarct size and improved motor skills after ischemic stroke. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

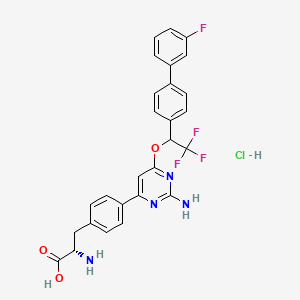

![(2S)-2-amino-3-[4-[2-amino-6-[2,2,2-trifluoro-1-[4-(3-fluorophenyl)phenyl]ethoxy]pyrimidin-4-yl]phenyl]propanoic acid](/img/structure/B608644.png)

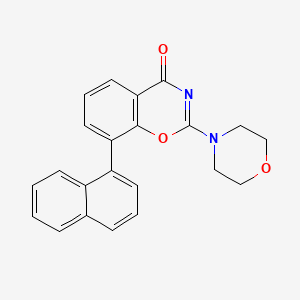

![3,12-Dioxapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-1(13),4,6,8,15,17,19-heptaene-14,21-dione](/img/structure/B608651.png)

![6-Chloro-N~4~-Cyclopropyl-N~4~-[(Thiophen-2-Yl)methyl]pyrimidine-2,4-Diamine](/img/structure/B608652.png)

![N-(6-fluoro-1-oxo-8aH-isoquinolin-7-yl)-5-[(3R)-3-hydroxypyrrolidin-1-yl]thiophene-2-sulfonamide](/img/structure/B608659.png)

![N-[(6-amino-2,4-dimethylpyridin-3-yl)methyl]-2-[(3-chloroquinolin-6-yl)methyl]pyridine-4-carboxamide](/img/structure/B608661.png)

![(E)-3-(4-((2-(2-(1,1-difluoroethyl)-4-fluorophenyl)-6-hydroxybenzo[b]thiophen-3-yl)oxy)phenyl)acrylic acid](/img/structure/B608664.png)

![5,7-Dimethyl-N-(4-pentoxycyclohexyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B608665.png)